molecular formula C11H12N2O B2867769 N,N-dimethyl-1H-indole-3-carboxamide CAS No. 27409-13-8

N,N-dimethyl-1H-indole-3-carboxamide

Cat. No.: B2867769
CAS No.: 27409-13-8
M. Wt: 188.23
InChI Key: FIIIKMCXRMYOHY-UHFFFAOYSA-N
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Description

“N,N-dimethyl-1H-indole-3-carboxamide” is a chemical compound with the molecular formula C11H12N2O . It is a derivative of indole, a heterocyclic organic compound that has a benzene ring fused to a pyrrole ring . Indoles are prominent in natural and non-natural products of biological and pharmaceutical importance .


Synthesis Analysis

The synthesis of indole derivatives, including “this compound”, can be achieved through a one-pot, three-component protocol based on a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a core indole structure with a carboxamide group at the 3-position and two methyl groups attached to the nitrogen atom . The InChI code for this compound is 1S/C11H12N2O/c1-13(2)11(14)9-7-12-10-6-4-3-5-8(9)10/h3-7,12H,1-2H3 .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 188.23 . It is a powder at room temperature . The melting point is between 235-236°C . The predicted boiling point is 395.7±15.0°C and the predicted density is 1.0±0.06 g/cm3 .

Scientific Research Applications

1. Cancer Imaging Applications

N,N-dimethyl-1H-indole-3-carboxamide derivatives have been explored in the field of cancer imaging. One such application is the synthesis of [18F]SU11248, a potential positron emission tomography (PET) tracer for imaging cancer tyrosine kinase. This tracer, prepared by nucleophilic substitution and subsequent purification methods, demonstrates the utility of these compounds in cancer imaging technologies (Wang et al., 2005).

2. Allosteric Modulation of Receptors

Research has been conducted on indole-2-carboxamides as allosteric modulators of cannabinoid CB₁ receptors. These studies involve the synthesis of N-phenylethyl-1H-indole-2-carboxamides and exploring their stimulatory effects on CB₁ receptors, highlighting the role of carboxamide functionality in achieving these effects (Piscitelli et al., 2012).

3. Chemical Functionalities Optimization

The optimization of chemical functionalities in indole-2-carboxamides has been studied for allosteric modulation of the cannabinoid type 1 receptor (CB1). This research has identified key structural requirements for allosteric modulation, contributing significantly to understanding and developing potent CB1 allosteric modulators (Khurana et al., 2014).

4. Novel Allosteric Modulators for Dopamine D2 Receptors

The discovery of novel classes of negative allosteric modulators for the dopamine D2 receptor has been achieved using indole-2-carboxamide derivatives. This research illustrates how fragmentation of extended compounds can expose purely allosteric pharmacology, expanding the potential therapeutic applications for dopamine D2 receptor modulation (Mistry et al., 2015).

5. Synthesis of Pyridoindolones

Methods have been developed for synthesizing 2,9-dihydro-1H-pyrido[3,4-b]indol-1-ones using selective cyclization of N-(2,2-dimethoxyethyl)-1H-indole-2-carboxamide. This demonstrates the adaptability of this compound derivatives in synthesizing complex organic compounds (La Regina et al., 2014).

6. Polymerization Catalysis

This compound derivatives have been utilized as catalysts in the ring-opening polymerization of l-lactide. This highlights their role in polymer chemistry, particularly in controlling the molecular weight and dispersity of polymers (Koeller et al., 2009).

7. Rh(III)-Catalyzed Selective Coupling

The Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids represents another application, demonstrating the potential of these compounds in complex organic synthesis and bond formation processes (Zheng et al., 2014).

8. Reactivity Analysis in Anticancer Applications

Indole-2-carboxamide derivatives like Sunitinib have been studied for their antitumor activity. Advanced computational methods like DFT and MD simulations have been used to explore their electronic properties and interactions with biological targets, offering insights into their potential as anticancer agents (Al-Otaibi et al., 2022).

Safety and Hazards

The safety information for “N,N-dimethyl-1H-indole-3-carboxamide” indicates that it has some hazards associated with it. The GHS pictograms indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for “N,N-dimethyl-1H-indole-3-carboxamide” and other indole derivatives are promising. They are often considered as a “privileged scaffold” within the drug discovery arena . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

Properties

IUPAC Name

N,N-dimethyl-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-13(2)11(14)9-7-12-10-6-4-3-5-8(9)10/h3-7,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIIIKMCXRMYOHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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